Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl bromoacetate and 3-(trifluoromethyl)aniline.
Nucleophilic Substitution: Ethyl bromoacetate undergoes nucleophilic substitution with 3-(trifluoromethyl)aniline in the presence of a base like sodium hydride or potassium carbonate. This reaction forms Ethyl 2-(3-(trifluoromethyl)phenyl)acetate.
Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, and amines.
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its trifluoromethyl group enhances its ability to interact with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to active sites on enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate
- Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate
- Ethyl 2-amino-2-(3-(difluoromethyl)phenyl)acetate
Uniqueness
This compound is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H12F3NO2 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
ethyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)9(15)7-4-3-5-8(6-7)11(12,13)14/h3-6,9H,2,15H2,1H3 |
InChI Key |
XBNLEFLWFJAGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N |
Origin of Product |
United States |
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